molecular formula C9H9ClO2 B1304610 3-ethoxybenzoyl Chloride CAS No. 61956-65-8

3-ethoxybenzoyl Chloride

Cat. No.: B1304610
CAS No.: 61956-65-8
M. Wt: 184.62 g/mol
InChI Key: GDBMWSHYPYKDED-UHFFFAOYSA-N
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Description

3-Ethoxybenzoyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoic acid where the benzoyl group is substituted with an ethoxy group at the third position and a chlorine atom at the carbonyl carbon. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.

Mechanism of Action

Target of Action

3-Ethoxybenzoyl Chloride, also known as m-Anisoyl chloride , is primarily used in the synthesis of various organic compounds. It is a key intermediate in the production of 2-arylbenzofuran-based molecules and dihydropyrrolopyrimidine inhibitors . These molecules and inhibitors have been found to act against Alzheimer’s disease and tumor growth .

Mode of Action

The compound interacts with its targets through a process known as acylation. In this process, the chloride atom in the this compound molecule is replaced by the nucleophilic group of the target molecule. This results in the formation of a new covalent bond, effectively modifying the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific target molecules it interacts with. For instance, when used in the synthesis of 2-arylbenzofuran-based molecules, it can affect pathways related to the progression of Alzheimer’s disease . Similarly, when used in the synthesis of dihydropyrrolopyrimidine inhibitors, it can influence pathways related to tumor growth .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific molecules it is used to synthesize. For example, when used in the synthesis of 2-arylbenzofuran-based molecules, it can help combat the symptoms of Alzheimer’s disease . When used in the synthesis of dihydropyrrolopyrimidine inhibitors, it can aid in the inhibition of tumor growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, it is sensitive to moisture and should be stored in an inert atmosphere at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxybenzoyl chloride can be synthesized through the reaction of 3-ethoxybenzoic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide. The reaction proceeds as follows: [ \text{C9H10O3} + \text{SOCl2} \rightarrow \text{C9H9ClO2} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the preparation of this compound involves similar methods but on a larger scale. The process ensures high purity and yield by controlling reaction parameters such as temperature, pressure, and the molar ratio of reactants.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-ethoxybenzoic acid and hydrochloric acid.

    Reduction: It can be reduced to 3-ethoxybenzaldehyde using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Amines: For amide formation, the reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

    Alcohols: Esterification reactions are often performed in the presence of a base such as pyridine.

    Reducing Agents: Reduction reactions are conducted under anhydrous conditions to prevent hydrolysis.

Major Products Formed:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    3-Ethoxybenzaldehyde: Formed from reduction reactions.

Scientific Research Applications

3-Ethoxybenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biological Studies: Used to modify biomolecules for studying enzyme mechanisms and protein interactions.

    Material Science: Employed in the preparation of polymers and advanced materials with specific properties.

Comparison with Similar Compounds

    4-Ethoxybenzoyl Chloride: Similar structure but with the ethoxy group at the fourth position.

    3-Methoxybenzoyl Chloride: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Chlorobenzoyl Chloride: Similar structure but without the ethoxy group.

Uniqueness: 3-Ethoxybenzoyl chloride is unique due to the presence of the ethoxy group at the third position, which influences its reactivity and the types of products formed in its reactions. This structural feature can lead to different steric and electronic effects compared to its analogs, making it valuable in specific synthetic applications.

Properties

IUPAC Name

3-ethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBMWSHYPYKDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377724
Record name 3-ethoxybenzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61956-65-8
Record name 3-ethoxybenzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61956-65-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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